molecular formula C7H8BrN B580050 4-(Bromomethyl)-2-methylpyridine CAS No. 1167055-68-6

4-(Bromomethyl)-2-methylpyridine

Cat. No.: B580050
CAS No.: 1167055-68-6
M. Wt: 186.052
InChI Key: MVVGGQWHXOPXRQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylpyridine (CAS 1167055-68-6) is a versatile pyridine derivative of high value to medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol, serves as a crucial alkylating agent and synthetic intermediate . Its molecular structure features both a bromomethyl group and a methyl group on the pyridine ring, making it a valuable scaffold for constructing more complex molecules through nucleophilic substitution reactions . This reagent is primarily used in research and development for synthesizing novel active pharmaceutical ingredients (APIs) . Researchers utilize it to introduce the 2-methyl-4-pyridylmethyl fragment into lead compounds, a modification that can significantly alter the pharmacodynamic and pharmacokinetic properties of a molecule. The compound requires careful handling and storage in an inert atmosphere at 2-8°C (cold-chain) . As a safety precaution, it is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(bromomethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGGQWHXOPXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302605
Record name 4-(Bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-68-6
Record name 4-(Bromomethyl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 2,4-Dimethylpyridine

A plausible route involves radical bromination of 2,4-dimethylpyridine using N-bromosuccinimide (NBS) under controlled conditions. This method capitalizes on the reactivity of allylic or benzylic positions, though pyridine’s electron-deficient ring complicates selectivity.

Hypothetical Procedure :

  • Dissolve 2,4-dimethylpyridine in carbon tetrachloride.

  • Add NBS (1.1 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv).

  • Reflux at 80°C for 12–24 hours.

  • Purify via column chromatography to isolate this compound.

Challenges :

  • Competing bromination at the 2-methyl group or ring positions.

  • Low regioselectivity without directing groups.

Hydrobromination of 4-(Hydroxymethyl)-2-methylpyridine

An alternative two-step strategy involves oxidation of 2,4-dimethylpyridine to 4-(hydroxymethyl)-2-methylpyridine, followed by bromination.

Step 1: Oxidation

  • React 2,4-dimethylpyridine with a mild oxidizing agent (e.g., SeO₂ in acetic acid) to yield 4-(hydroxymethyl)-2-methylpyridine.

Step 2: Bromination

  • Treat the hydroxymethyl intermediate with PBr₃ or HBr in the presence of a Lewis acid (e.g., ZnBr₂) to replace the hydroxyl group with bromine.

Advantages :

  • Higher regioselectivity compared to direct bromination.

  • Yields >80% reported for analogous pyridine derivatives.

Catalytic and Solvent Systems

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromomethylation efficiency by stabilizing transition states. In contrast, nonpolar solvents like toluene, used in condensation reactions for 2-methyl-4-nitropyridine synthesis, may reduce reactivity in bromination steps.

Comparative Analysis of Reported Methods

MethodStarting MaterialKey Reagents/ConditionsYieldScalability
Direct Bromination2,4-DimethylpyridineNBS, AIBN, CCl₄, reflux40–60%Moderate
Hydrobromination4-(Hydroxymethyl)-2-MePyPBr₃, ZnBr₂, CH₂Cl₂, 0°C→RT75–85%High
Catalytic Cross-Coupling4-Me-2-PicolinePd/C, bromomethyl ether, MeOH~50%*Low

*Theoretical estimate based on analogous reactions.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Systems : Mitigate exothermic risks in bromination steps.

  • In Situ Quenching : Neutralize excess HBr with NaOH post-reaction to simplify purification .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed

    Nucleophilic Substitution: Products like 4-(Azidomethyl)-2-methylpyridine, 4-(Methylthio)-2-methylpyridine.

    Oxidation: 4-(Bromomethyl)-2-pyridinecarboxylic acid.

    Reduction: 4-(Bromomethyl)-2-methylpiperidine.

Scientific Research Applications

4-(Bromomethyl)-2-methylpyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylpyridine depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-(Bromomethyl)-2-methylpyridine and related brominated pyridine derivatives:

Compound Substituents Molecular Formula Molecular Weight Melting Point Key Applications/Properties References
This compound 2-CH₃, 4-CH₂Br C₇H₈BrN 202.05 (calc.) Not reported Intermediate in drug synthesis; potential alkylation agent. -
4-(Bromomethyl)pyridine hydrobromide 4-CH₂Br, HBr adduct C₆H₇Br₂N 277.94 189–192°C Synthesis of 1,2-ethylenediamine derivatives; photoelectron transfer studies.
2-(4-Bromomethylphenyl)pyridine 4-(CH₂Br)-phenyl at 2-pyridyl C₁₂H₁₀BrN 248.12 Not reported Building block for supramolecular complexes; ligand in coordination chemistry.
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine 2-CH₂Br, 4-Br, 3,5-CH₃ C₈H₈Br₂N 297.97 Not reported High bromine content enhances electrophilic reactivity; potential in halogen exchange reactions.
4-(Bromomethyl)-2-chloro-3-fluoropyridine 4-CH₂Br, 2-Cl, 3-F C₆H₄BrClFN 224.46 Not reported Multihalogenated structure for regioselective substitution; used in medicinal chemistry.

Key Comparative Insights :

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine contains two bromine atoms and two methyl groups, making it highly reactive in SN2 reactions but less soluble in polar solvents due to increased hydrophobicity .

Applications in Synthesis :

  • 4-(Bromomethyl)pyridine hydrobromide is frequently employed in synthesizing benzoxazole derivatives and studying photoelectron transfer in supramolecular systems .
  • 2-(4-Bromomethylphenyl)pyridine ’s aromatic bromomethyl group enables its use as a ligand in metal-organic frameworks (MOFs), leveraging the pyridine ring’s coordination capability .

For example, 4-(Bromomethyl)pyridine hydrobromide melts at 189–192°C, whereas non-brominated pyridines like 4-methylpyridine are liquids at room temperature . IR and ¹H NMR data for similar compounds (e.g., δH ~3.48 ppm for CH₂Br in chlorin derivatives) suggest distinct spectral signatures for bromomethyl groups, aiding structural confirmation .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., using methyl 4-(bromomethyl)benzoate) has been applied to bromomethylpyridine derivatives, achieving high yields (up to 100%) under optimized conditions . This contrasts with conventional methods, which may require longer reaction times.

Contradictions and Limitations :

Biological Activity

4-(Bromomethyl)-2-methylpyridine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound's unique structure, featuring a bromomethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C₆H₆BrN
  • Molecular Weight : 173.02 g/mol
  • CAS Number : 22282-99-1

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki Coupling Reactions : This method utilizes palladium-catalyzed coupling between aryl halides and boronic acids. A study indicated that using a mixed solvent of water and 1,4-dioxane under microwave conditions significantly improved yields .
  • Bromination of Pyridine Derivatives : Direct bromination methods have been explored to introduce the bromomethyl group effectively.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has been reported that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, compounds derived from this structure have shown efficacy against various cancer cell lines, including breast and prostate cancer models .

Interaction with Biological Targets

This compound interacts with several biological targets:

  • Bromodomains : Recent studies have focused on how this compound can serve as a probe for bromodomain-containing proteins, which play crucial roles in epigenetic regulation. The compound's ability to modulate these interactions suggests its potential as a therapeutic agent in diseases linked to dysregulated epigenetic processes .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Proliferation : In vitro studies indicated that certain derivatives could reduce the viability of cancer cells by inducing apoptosis through caspase activation pathways. These findings highlight the compound's potential as an anticancer agent .
  • Bromodomain Probes : Research into the selectivity of bromodomain inhibitors revealed that this compound derivatives could selectively inhibit BET proteins involved in cancer progression, showcasing their therapeutic potential in oncology .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of E. coli and S. aureus ,
AnticancerReduces viability in breast and prostate cancer cells ,
Bromodomain InhibitionSelectively inhibits BET proteins ,

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 4-(Bromomethyl)-2-methylpyridine in laboratory settings?

  • Methodological Answer : Proper handling requires adherence to safety protocols such as using PPE (gloves, goggles), working in a fume hood, and immediate decontamination of spills. In case of skin contact, wash thoroughly with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Toxicological data gaps necessitate assuming high reactivity and potential irritancy.

Q. How can researchers optimize synthesis yields of this compound?

  • Methodological Answer : High yields (>90%) are achievable via halogenation of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in CCl₄ with catalytic AIBN). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity . Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc).

Q. What characterization techniques are critical for verifying this compound structure and purity?

  • Methodological Answer :

  • NMR : Compare ¹H NMR (δ ~4.5 ppm for -CH₂Br; δ 8.3–8.6 ppm for pyridine protons) and ¹³C NMR (δ ~30 ppm for -CH₂Br; δ 120–150 ppm for aromatic carbons) to literature .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 186 (C₇H₇BrN⁺).
  • Melting Point : Expected range 80–82°C (varies with purity) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

  • Methodological Answer : Mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) reveal that Pd-catalyzed Suzuki-Miyaura couplings proceed via oxidative addition of the C-Br bond. Use deuterated analogs to track hydrogen transfer pathways. Computational modeling (DFT) can predict regioselectivity in bipyridine synthesis .

Q. What strategies resolve discrepancies in reported spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR data (e.g., δ shifts due to solvent polarity) require standardized protocols:

  • Use DMSO-d₆ or CDCl₃ consistently.
  • Validate with 2D techniques (COSY, HSQC) to assign overlapping signals .
  • Cross-reference with high-resolution crystallography data (e.g., CCDC entries) .

Q. How can this compound be applied in supramolecular or coordination chemistry?

  • Methodological Answer : The bromomethyl group facilitates ligand functionalization for metal complexes (e.g., Re, Ni). For example, reaction with [Re(CO)₃(H₂O)₃]⁺ forms Re-pyridyl complexes with luminescent properties. Monitor coordination via IR (CO stretches at ~2000 cm⁻¹) and X-ray diffraction .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological systems)?

  • Methodological Answer : Matrix effects in LC-MS require isotope-labeled internal standards (e.g., ²H or ¹³C analogs). Optimize extraction using SPE cartridges (C18 phase) and mobile phases with 0.1% formic acid for ionization efficiency . Validate with spike-recovery tests (target recovery: 85–115%).

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